Regioisomeric Carboxylate Position
The target compound places the ethyl carboxylate substituent at the 6-position of the benzoxazine aromatic ring, in contrast to the more extensively studied 2-carboxylate and 3-carboxylate regioisomers [1]. The 3-carboxylate derivatives are obtained only in low yields from standard cyclization reactions, whereas the 6-carboxylate regioisomer represents a distinct synthetic entry point with different physicochemical parameters [2]. This positional specificity directly impacts molecular recognition, synthetic utility, and downstream functionalization strategies in medicinal chemistry programs.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Ethyl carboxylate at 6-position of 3,4-dihydro-2H-1,4-benzoxazine ring |
| Comparator Or Baseline | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 22244-22-0); Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives |
| Quantified Difference | Qualitative: Regioisomeric variation (6-position vs. 2- or 3-position substitution) |
| Conditions | Structural comparison of benzoxazine scaffold substitution patterns |
Why This Matters
Regioisomeric specificity determines synthetic route compatibility and biological target engagement, making positional isomers non-substitutable in assay development or lead optimization campaigns.
- [1] Chembase. ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Calculated Properties. CAS 22244-22-0. View Source
- [2] Mayer, S., Arrault, A., Guillaumet, G., & Mérour, J. Y. (2001). Attempted synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate and 3-acetate derivatives. Journal of Heterocyclic Chemistry, 38(1), 221-225. View Source
